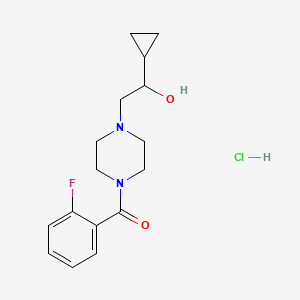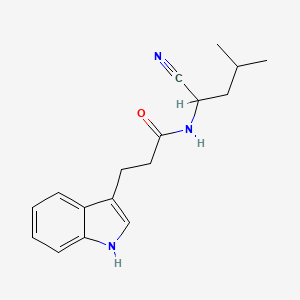![molecular formula C11H9F3N2O B2963417 {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol CAS No. 1143521-31-6](/img/structure/B2963417.png)
{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol
描述
{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol is a compound of significant interest due to its unique chemical structure and potential applications in various fields. Its structure comprises a pyrazole ring attached to a phenyl ring substituted with a trifluoromethyl group, making it a versatile entity in chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions: To synthesize {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol, chemists often start with 4-(trifluoromethyl)benzaldehyde and 3-aminopyrazole. A condensation reaction typically follows under acidic or basic conditions, resulting in the formation of the pyrazole ring. Subsequently, the hydroxyl group is introduced through a reduction reaction using suitable reducing agents like sodium borohydride.
Industrial Production Methods: For industrial-scale production, similar synthetic routes are employed, albeit optimized for efficiency and yield. Catalysts and optimized reaction conditions ensure large-scale synthesis is economically feasible. Common industrial techniques include batch processing and continuous flow reactors, which help control reaction parameters effectively.
化学反应分析
Types of Reactions:
Oxidation: {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol can undergo oxidation to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: The compound itself can be reduced further to alter the hydroxyl group, possibly forming alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazole or phenyl rings, introducing various functional groups.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions are commonly used. Reaction conditions vary, with specific temperatures, solvents, and timeframes optimized for each reaction.
Major Products: Oxidation typically yields carbonyl compounds, reduction results in different alcohol derivatives, and substitution reactions can produce a wide array of functionally diverse molecules.
科学研究应用
Chemistry: In chemical research, this compound is a valuable intermediate for synthesizing complex organic molecules. Its functional groups allow for various modifications, making it a building block in synthetic chemistry.
Biology and Medicine: In biological research, {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol has shown potential as a pharmacophore in drug development. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents, particularly in anti-inflammatory and anticancer research.
Industry: The compound's stability and reactivity make it suitable for material science applications, including the development of novel polymers and advanced materials with specific properties, such as increased durability or resistance to environmental factors.
作用机制
The compound's mechanism of action in biological systems involves interacting with molecular targets, such as enzymes or receptors. Its pyrazole ring can bind to specific active sites, while the trifluoromethyl group can enhance binding affinity and specificity. These interactions influence cellular pathways, potentially leading to desired therapeutic effects or biochemical reactions.
相似化合物的比较
1-Phenyl-1H-pyrazol-3-ol
1-(4-Methylphenyl)-1H-pyrazol-3-ol
1-(4-Chlorophenyl)-1H-pyrazol-3-ol
These compounds share a similar pyrazole core but differ in their phenyl ring substitutions, leading to varying chemical and biological properties.
There you have it—a deep dive into the fascinating world of {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol. Intrigued by anything specific?
属性
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)8-1-3-10(4-2-8)16-6-5-9(7-17)15-16/h1-6,17H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWGVXCFMYPERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=CC(=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
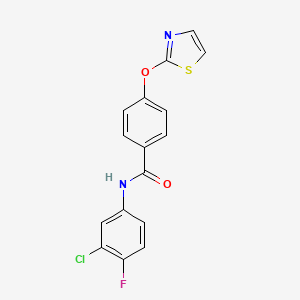
![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963337.png)
![3,3-Dimethyl-4-[1-(4-methyl-3-methylsulfonylbenzoyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2963338.png)
![ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate](/img/structure/B2963339.png)

![6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2963345.png)
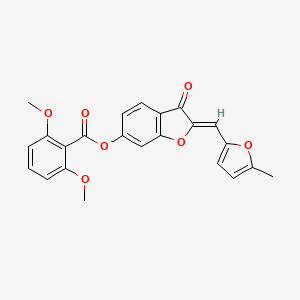
![1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-4-yl)methyl]thiourea](/img/structure/B2963348.png)
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2963349.png)
![N-(4-ethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2963350.png)
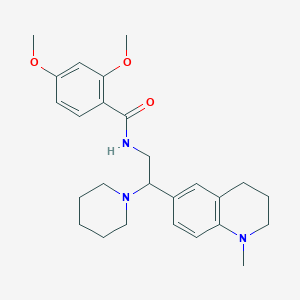
![(1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2963353.png)
